Bleximenib

Drug Resistance Menin-KMT2A Inhibition Acute Leukemia

Bleximenib (JNJ-75276617, CAS 2654081-35-1) is a novel, orally bioavailable, and potent protein-protein interaction inhibitor that selectively disrupts the binding between menin and the histone-lysine N-methyltransferase 2A (KMT2A) protein. This disruption targets a critical oncogenic dependency in leukemias harboring KMT2A rearrangements (KMT2A-r) or nucleophosmin 1 (NPM1) mutations (NPM1m), making it a key compound for researchers focused on precision oncology.

Molecular Formula C32H50FN7O3
Molecular Weight 599.8 g/mol
CAS No. 2654081-35-1
Cat. No. B12404535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBleximenib
CAS2654081-35-1
Molecular FormulaC32H50FN7O3
Molecular Weight599.8 g/mol
Structural Identifiers
SMILESCCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=C(N=CN=N2)N3CCC4(C3)CN(C4)C(CCCN(C)CCOC)C(C)C
InChIInChI=1S/C32H50FN7O3/c1-8-40(24(4)5)31(41)26-18-25(33)11-12-28(26)43-30-29(34-22-35-36-30)38-15-13-32(19-38)20-39(21-32)27(23(2)3)10-9-14-37(6)16-17-42-7/h11-12,18,22-24,27H,8-10,13-17,19-21H2,1-7H3/t27-/m1/s1
InChIKeyPDUGAXSIWNMIBQ-HHHXNRCGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bleximenib (JNJ-75276617, CAS 2654081-35-1) for KMT2A/NPM1-Altered Leukemia Research: A Potent, Orally Bioavailable Menin-KMT2A Inhibitor in Phase 3 Development


Bleximenib (JNJ-75276617, CAS 2654081-35-1) is a novel, orally bioavailable, and potent protein-protein interaction inhibitor that selectively disrupts the binding between menin and the histone-lysine N-methyltransferase 2A (KMT2A) protein [1]. This disruption targets a critical oncogenic dependency in leukemias harboring KMT2A rearrangements (KMT2A-r) or nucleophosmin 1 (NPM1) mutations (NPM1m), making it a key compound for researchers focused on precision oncology [1]. Bleximenib is currently being evaluated in Phase 3 clinical trials for the treatment of acute myeloid leukemia (AML) and is distinguished by its high potency, with reported IC50 values of 0.1 nM against the human target .

Why Bleximenib Cannot Be Simply Substituted with Other Menin Inhibitors


In the emerging class of menin-KMT2A inhibitors, compounds are not interchangeable due to significant differences in binding mode, resistance profiles, and clinical safety data [1]. Bleximenib (JNJ-75276617) possesses a unique binding mode to the menin protein, distinct from other clinical-stage inhibitors like revumenib (SNDX-5613) [2]. This structural difference is functionally critical, as it enables bleximenib to retain potent activity against specific, clinically relevant MEN1 mutations that confer resistance to other menin inhibitors [2]. Furthermore, early clinical evidence suggests that bleximenib may have a differentiated safety profile, particularly regarding the frequency of QTc prolongation, a class-associated adverse event [3]. For these reasons, substituting bleximenib with another menin inhibitor for a research or clinical development program without specific comparative data could introduce significant experimental variability or compromise therapeutic efficacy.

Quantitative Evidence for Differentiating Bleximenib from Key Comparators in Menin-KMT2A Inhibition


Bleximenib Retains Potent Antiproliferative Activity in the Presence of MEN1 Mutations Conferring Resistance to Revumenib

Bleximenib maintains potent antiproliferative activity against AML cells engineered to express specific MEN1 mutations (MEN1M327I or MEN1T349M) that emerged in patients during treatment and conferred clinical resistance to the menin-KMT2A inhibitor revumenib [1]. This resistance profile is directly linked to a unique binding mode of bleximenib to menin, as confirmed by co-crystal structural analysis [1].

Drug Resistance Menin-KMT2A Inhibition Acute Leukemia

Differentiated Clinical Safety Profile: Lower Reported Incidence of QTc Prolongation Compared to Other Menin Inhibitors

In early-phase clinical trial data, bleximenib has been associated with a lower incidence of QTc prolongation, a key safety concern for the menin inhibitor class. A pooled analysis of Phase 1 monotherapy data (NCT04811560) reported all-grade QTc prolongation in 0.8% of bleximenib-treated patients [1]. This compares favorably to reported rates of 13-29% for revumenib [2] and 5-10% for enzomenib [3].

Clinical Safety Cardiotoxicity Menin Inhibitor

Phase 1 Monotherapy Efficacy in KMT2A-Rearranged and NPM1-Mutated Leukemia: Bleximenib vs. Revumenib

In a Phase 1 trial (NCT04811560) for patients with relapsed/refractory acute leukemia harboring KMT2Ar or NPM1m alterations, bleximenib at a dose of 150 mg BID achieved an overall response rate (ORR) of 50% (10/20 evaluable patients) and a composite complete remission (CRc) rate of 40% (8/20) [1]. For context, the Phase 2 trial (NCT04065399) of revumenib in a similar patient population reported an ORR of 64% (62/97) and a CRc rate of 42% (41/97) [2].

Clinical Efficacy Acute Myeloid Leukemia Phase 1 Trial

Bleximenib Combination Efficacy in Newly Diagnosed AML: CR/CRh Rates Compared to Ziftomenib

In early-phase trials evaluating menin inhibitors in combination with standard '7+3' intensive chemotherapy for newly diagnosed KMT2Ar or NPM1m AML, bleximenib plus chemotherapy achieved a complete remission (CR) or CR with partial hematologic recovery (CRh) rate of 81% [1]. In a separate Phase 1 study (Komet-007), ziftomenib in combination with the same chemotherapy backbone yielded a CR/CRh rate of 91% [2].

Combination Therapy Acute Myeloid Leukemia Clinical Trial

Potent In Vitro Antiproliferative Activity in KMT2A-Rearranged and NPM1-Mutant AML Cell Lines

Bleximenib demonstrates potent, single-digit nanomolar antiproliferative activity across a panel of AML and ALL cell lines harboring KMT2A or NPM1 alterations [1]. The compound inhibits the association of the menin-KMT2A complex with chromatin at target gene promoters, leading to reduced expression of key oncogenes such as MEIS1 and FLT3 [1]. The reported IC50 for human menin-KMT2A inhibition is 0.1 nM .

Preclinical Pharmacology Cell Proliferation Acute Myeloid Leukemia

Synergistic Activity with Venetoclax and Azacitidine in Preclinical Models

Bleximenib has been shown to exhibit synergistic effects when combined with venetoclax (a BCL-2 inhibitor) and azacitidine (a hypomethylating agent) in vitro and in vivo [1]. This triple combination significantly increased survival in a murine KMT2A-rearranged AML xenograft model compared to single agents or doublets [1].

Combination Therapy Drug Synergy Preclinical AML Model

Best Application Scenarios for Bleximenib in Research and Development


Investigating Resistance Mechanisms to Menin Inhibitors

Bleximenib is uniquely suited for studying acquired resistance to menin-KMT2A inhibition. Its ability to potently inhibit cell growth in the presence of the MEN1M327I and MEN1T349M mutations [1], which cause clinical resistance to revumenib, makes it an essential tool. Researchers can use bleximenib to model sequential treatment strategies, understand the structural basis of differential inhibitor binding, and develop next-generation menin inhibitors designed to overcome these resistance pathways.

Developing Novel Combination Therapies for AML

Preclinical studies have demonstrated that bleximenib synergizes with multiple standard-of-care and targeted agents, including venetoclax, azacitidine, and the FLT3 inhibitor gilteritinib [1]. Bleximenib is therefore a critical reagent for pre-clinical pharmacology studies aimed at developing and validating novel combination regimens for both KMT2A-rearranged and NPM1-mutated acute leukemias. Its oral bioavailability also facilitates chronic dosing in in vivo model systems.

Biomarker and Pharmacodynamic (PD) Studies

Bleximenib treatment leads to a well-defined pharmacodynamic effect: the downregulation of specific target genes, including MEIS1 and FLT3, and upregulation of MHC class I and II expression [2]. These changes can be used as robust biomarkers of on-target activity in both in vitro and in vivo experiments. Researchers can utilize bleximenib to dissect the epigenetic and transcriptional consequences of menin-KMT2A inhibition and to explore the potential for combining menin inhibitors with immunotherapies, given its effect on antigen presentation machinery [2].

Clinical Development and Trial Comparator Analysis

With its unique binding mode, differentiated preclinical resistance profile, and potentially distinct clinical safety signature (e.g., lower QTc prolongation [3]), bleximenib is a key comparator for new menin inhibitors entering the clinic. For biopharmaceutical companies developing next-generation menin-KMT2A inhibitors, sourcing and testing bleximenib is essential for benchmarking potency, assessing cross-resistance, and defining a target product profile with a potential therapeutic advantage.

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